A Comprehensive Technical Guide to Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a pivotal heterocyclic compound in modern medicinal chemistry. We will dissect its structural elucidation, physicochemical properties, and most notably, its synthesis via the robust and versatile Gewald aminothiophene reaction. A detailed, field-proven experimental protocol is provided, accompanied by a mechanistic workflow diagram. Furthermore, this guide illuminates the compound's significance as a scaffold in the development of novel therapeutic agents, supported by authoritative references. This document is designed to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, systematically named ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate according to IUPAC nomenclature, is a polysubstituted thiophene derivative of significant interest in the pharmaceutical sciences.[1] Its rigid, decorated heterocyclic core serves as a valuable pharmacophore, enabling the synthesis of a diverse array of biologically active molecules. The presence of multiple functional groups—an amino group, a nitrile, a methyl group, and an ethyl carboxylate—on the thiophene ring provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). These reactive handles allow for the facile introduction of various substituents, leading to the generation of compound libraries for high-throughput screening and lead optimization. Its utility as a key intermediate is well-documented in the synthesis of compounds targeting a range of therapeutic areas.[2]
Physicochemical Properties and Structural Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate typically presents as a colorless to light yellow solid.[2] It exhibits solubility in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane, while being insoluble in water.[2] Key identifying and physical data are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | [1] |
| CAS Number | 23903-46-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂S | [1] |
| Molecular Weight | 210.25 g/mol | [1][2] |
| Melting Point | 151 °C | [2] |
| Appearance | Colorless to light yellow solid | [2] |
Synthesis via the Gewald Aminothiophene Reaction: A Mechanistic and Practical Overview
The most prominent and efficient method for the synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is the Gewald aminothiophene synthesis.[3][4] This one-pot, multi-component reaction is a cornerstone of heterocyclic chemistry, prized for its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[5][6]
The reaction proceeds through the condensation of a ketone (in this case, acetone can be a precursor to the propan-2-ylidene intermediate), an α-cyano ester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, commonly a secondary amine like diethylamine or piperidine.[3][4]
The generally accepted mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene of the α-cyano ester to form an α,β-unsaturated intermediate.[7] Subsequently, elemental sulfur adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[8][9]
Experimental Workflow: A Self-Validating Protocol
The following protocol is a robust and reproducible method for the synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. The causality behind each step is explained to ensure both technical accuracy and practical success.
Caption: Workflow for the Gewald Synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.
Step-by-Step Methodology
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Reagent Preparation and Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. To the flask, add absolute ethanol (50 mL), followed by ethyl acetoacetate (0.1 mol), ethyl cyanoacetate (0.1 mol), and finely powdered elemental sulfur (0.1 mol).
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Rationale: Absolute ethanol is used as the solvent to ensure anhydrous conditions, which are favorable for the condensation reactions. Finely powdered sulfur increases the surface area for reaction.
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-
Catalyst Addition and Initiation: While stirring the mixture, carefully add diethylamine (0.1 mol) dropwise. The addition of the basic catalyst is often exothermic.
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Rationale: Diethylamine acts as a base to catalyze the initial Knoevenagel condensation and subsequent steps of the Gewald reaction.
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-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.
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Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing prevents the loss of solvent.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
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Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (200 mL) with stirring. A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.
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Rationale: Pouring the reaction mixture into water precipitates the organic product, which is insoluble in water, while the water-soluble impurities remain in the filtrate.
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Purification: The crude solid is then purified by recrystallization from ethanol to yield the final product as a crystalline solid.
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Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility, resulting in a highly pure product.
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Characterization: The identity and purity of the synthesized Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.
Applications in Drug Discovery and Development
The highly functionalized nature of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate makes it a valuable starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have been reported to exhibit diverse pharmacological activities, including but not limited to:
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Anti-inflammatory Agents: The thiophene core can be found in several non-steroidal anti-inflammatory drugs (NSAIDs). The amino and carboxylate groups on the scaffold of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate allow for the synthesis of novel anti-inflammatory agents.
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Antimicrobial and Antifungal Agents: Thiophene-containing compounds have shown promise as antimicrobial and antifungal agents. The versatile substitution pattern of the title compound enables the generation of derivatives with potent activity against various pathogens.
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Kinase Inhibitors: The 2-aminothiophene scaffold is a known "privileged structure" in kinase inhibitor design. The functional groups of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can be elaborated to synthesize potent and selective kinase inhibitors for cancer therapy.
The general pathway from this starting material to a potential drug candidate is illustrated below.
Caption: The role of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in a typical drug discovery pipeline.
Safety and Handling
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate stands out as a highly versatile and valuable building block in synthetic and medicinal chemistry. Its efficient synthesis via the Gewald reaction, coupled with its rich functional group array, provides a robust platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers in their pursuit of innovative solutions to pressing healthcare challenges.
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